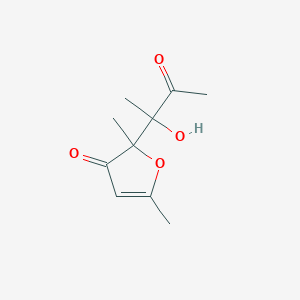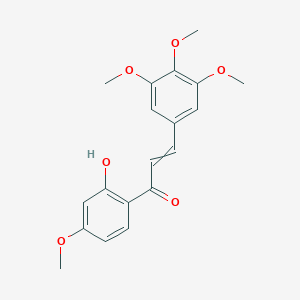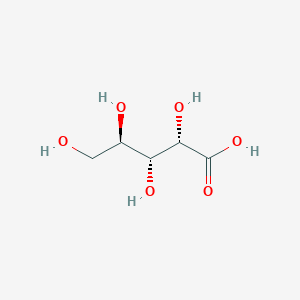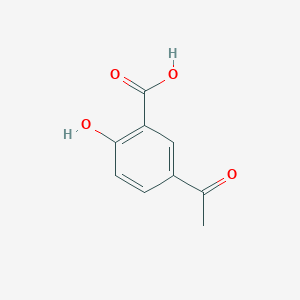
1-(2-Fluorophenyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-phenylurea, also known as FPU-1, is a chemical compound that has been extensively studied for its potential use in scientific research. FPU-1 is a urea derivative that has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-3-phenylurea involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate ions and protons. By inhibiting this enzyme, 1-(2-Fluorophenyl)-3-phenylurea can disrupt the acid-base balance in cells and tissues, leading to a variety of physiological effects.
Efectos Bioquímicos Y Fisiológicos
1-(2-Fluorophenyl)-3-phenylurea has been found to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase, 1-(2-Fluorophenyl)-3-phenylurea has also been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. 1-(2-Fluorophenyl)-3-phenylurea has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1-(2-Fluorophenyl)-3-phenylurea is its potent inhibitory effects on carbonic anhydrase. This makes it a valuable tool for studying the physiological and biochemical effects of this enzyme. However, one of the limitations of 1-(2-Fluorophenyl)-3-phenylurea is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Fluorophenyl)-3-phenylurea. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more readily available for research purposes. Another potential direction is the development of new derivatives of 1-(2-Fluorophenyl)-3-phenylurea with improved solubility and other properties that could make them more useful in a wider range of experimental settings. Additionally, there is ongoing research into the potential therapeutic applications of 1-(2-Fluorophenyl)-3-phenylurea in the treatment of various diseases and disorders.
Métodos De Síntesis
The synthesis of 1-(2-Fluorophenyl)-3-phenylurea involves the reaction of 2-fluoroaniline with phenyl isocyanate in the presence of a catalyst. The resulting product is then purified through various methods, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-3-phenylurea has been extensively studied for its potential use in scientific research. One of the primary applications of 1-(2-Fluorophenyl)-3-phenylurea is in the field of biochemistry, where it has been found to be a potent inhibitor of the enzyme carbonic anhydrase. 1-(2-Fluorophenyl)-3-phenylurea has also been found to have potential applications in the field of pharmacology, where it has been shown to have antitumor and anti-inflammatory properties.
Propiedades
Número CAS |
13114-89-1 |
|---|---|
Nombre del producto |
1-(2-Fluorophenyl)-3-phenylurea |
Fórmula molecular |
C13H11FN2O |
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-3-phenylurea |
InChI |
InChI=1S/C13H11FN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) |
Clave InChI |
RHYFYHWIDOXPHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F |
Otros números CAS |
13114-89-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



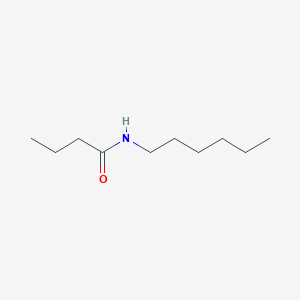
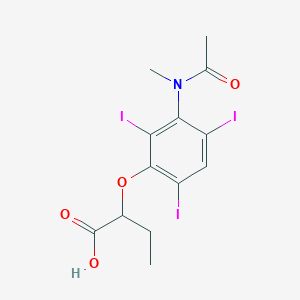
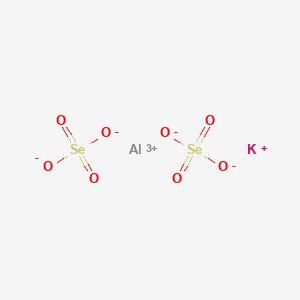
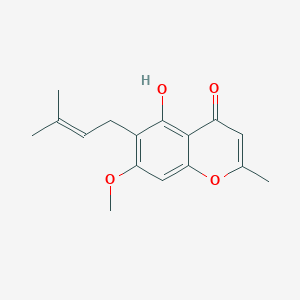
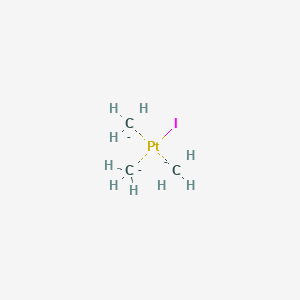
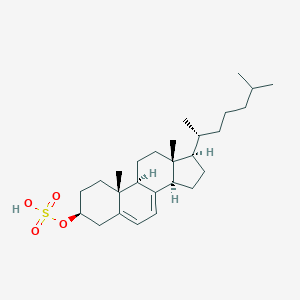
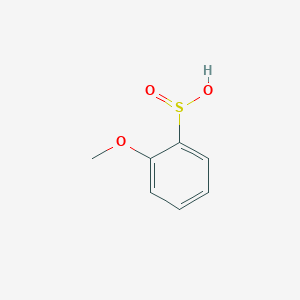
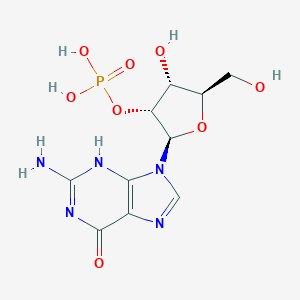
![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)
![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)
